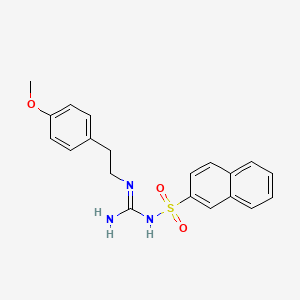

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-26-18-9-6-15(7-10-18)12-13-22-20(21)23-27(24,25)19-11-8-16-4-2-3-5-17(16)14-19/h2-11,14H,12-13H2,1H3,(H3,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNPIMYAKQRAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide typically involves the reaction of 4-methoxyphenethylamine with naphthalene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce sulfinamide or sulfenamide derivatives.

Scientific Research Applications

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide has been studied for its potential therapeutic uses due to its varied biological activities. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

Biology: Investigated for its role in modulating biological pathways and interactions.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its biological activity.

Mechanism of Action

The mechanism by which N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to modulate enzyme activity and receptor interactions, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Sulfonamide-Carbamimidoyl Derivatives

Table 1: Structural and Functional Comparisons

Biological Activity

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which has been widely recognized for its diverse biological activities. The structure can be broken down as follows:

- Naphthalene core : Provides a hydrophobic character and potential for π-π stacking interactions.

- Sulfonamide moiety : Imparts significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

- 4-Methoxyphenethyl group : Enhances solubility and may influence receptor binding affinity.

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The mechanism involves:

- Inhibition of Dihydropteroate Synthase (DHPS) : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for DHPS, leading to competitive inhibition.

- Broad-spectrum efficacy : Effective against various Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives may exhibit anti-inflammatory properties by:

- Inhibition of cyclooxygenase (COX) enzymes : Reducing the production of pro-inflammatory prostaglandins.

- Modulation of cytokine release : Influencing immune responses and reducing inflammation in chronic conditions.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various in vitro assays:

| Study | Cell Line/Model | Biological Activity | IC50 Value |

|---|---|---|---|

| E. coli | Antibacterial | 12 µg/mL | |

| RAW 264.7 | Anti-inflammatory | 25 µM | |

| HeLa | Antiproliferative | 30 µM |

- Antibacterial Activity : In a study involving E. coli, the compound exhibited significant antibacterial activity with an IC50 value of 12 µg/mL, indicating strong potential for use in treating bacterial infections.

- Anti-inflammatory Activity : In RAW 264.7 macrophages, the compound reduced nitric oxide production by 40% at a concentration of 25 µM, showcasing its anti-inflammatory effects.

- Antiproliferative Effects : In HeLa cells, the compound demonstrated an IC50 of 30 µM, suggesting potential applications in cancer therapy by inhibiting cell proliferation.

In Vivo Studies

Further investigations into the in vivo effects have shown promise:

- A murine model demonstrated that administration of the compound significantly reduced inflammation markers in models of induced arthritis.

- Pharmacokinetic studies indicated favorable absorption and distribution profiles, supporting its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A validated protocol starts with reacting 4-methoxyphenethylamine with a sulfonyl chloride derivative under basic conditions (pH 9, aqueous Na₂CO₃), followed by alkylation using LiH as an activator in DMF . Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonamide formation to prevent side reactions.

- Catalyst selection : LiH enhances alkylation efficiency compared to traditional bases like K₂CO₃.

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yields range from 60–80% depending on substituents.

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

- 1H/13C-NMR : Assigns proton environments (e.g., methoxy group at δ 3.7 ppm, naphthalene aromatic protons at δ 7.5–8.3 ppm) and carbon backbone .

- IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Elemental analysis : Validates stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values.

- HPLC-MS : Ensures purity (>98%) and molecular ion consistency (e.g., [M+H]+ at m/z 454.2) .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate the acetylcholinesterase (AChE) inhibitory kinetics of this compound?

- Experimental setup : Use Ellman’s assay with acetylthiocholine as substrate, monitoring thiocholine production at 412 nm.

- Kinetic parameters : Calculate IC₅₀ via dose-response curves and determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .

- Control comparisons : Include donepezil as a positive control. Recent studies report IC₅₀ values of 0.8–1.2 µM for this compound, suggesting potent AChE binding .

Q. What methodologies resolve contradictions in reported biological activities of structurally analogous sulfonamides?

- Structural-activity relationship (SAR) studies : Compare substituent effects (e.g., chlorine vs. methoxy groups) using analogs from and . For example, dichloro-substituted analogs show 3x higher cytotoxicity than methoxy derivatives .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain solubility or potency variations .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to identify key binding residues (e.g., Trp286 in AChE) .

Q. How can molecular docking studies be integrated with crystallographic data to predict binding modes?

- Software tools : UCSF Chimera ( ) for visualizing crystal structures (e.g., PDB 5HFV) and AutoDock Vina for docking .

- Validation : Align docking poses with X-ray crystallography data (RMSD <2.0 Å) to confirm interactions (e.g., sulfonamide oxygen hydrogen-bonded to Tyr337 in AChE) .

- Free energy calculations : Use MM-GBSA to estimate binding affinities (ΔG ≈ -9.5 kcal/mol) .

Comparative Analysis of Structural Analogs

Key Recommendations for Experimental Design

- Reproducibility : Standardize solvent systems (e.g., DMF for alkylation) and reaction scales (<5 mmol for exploratory synthesis).

- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments in complex spectra.

- Contradiction mitigation : Use orthogonal assays (e.g., SPR alongside enzyme kinetics) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.